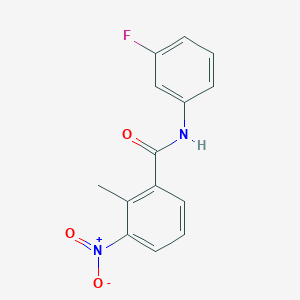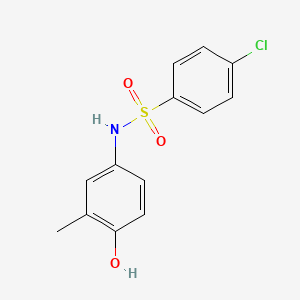
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as Celecoxib, which is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) enzyme activity, thereby reducing inflammation and pain.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide involves the selective inhibition of COX-2 enzyme activity, which is responsible for the production of prostaglandins that cause inflammation and pain. Celecoxib binds to the active site of COX-2 enzyme and prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide are well-documented. It has been shown to reduce inflammation and pain in various animal models and human clinical trials. Celecoxib also exhibits anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It reduces the risk of developing Alzheimer's disease by inhibiting the production of amyloid-beta peptides, which are the main components of amyloid plaques in the brain. Additionally, Celecoxib has been shown to reduce the risk of cardiovascular disease by inhibiting platelet aggregation and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide in lab experiments include its high purity, stability, and selectivity towards COX-2 enzyme activity. It also exhibits low toxicity and minimal side effects, making it a safe and effective tool for studying various biological processes. However, the limitations of using Celecoxib in lab experiments include its high cost and limited availability, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the research and development of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide. Some of the potential areas of application include the development of novel therapeutics for cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, Celecoxib can be used as a tool for studying various biological processes, including inflammation, pain, and platelet aggregation. Further research is needed to explore the full potential of this compound and its derivatives in various fields of science and medicine.
Synthesemethoden
The synthesis of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide involves the reaction between 4-hydroxy-3-methylbenzenesulfonamide and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields high purity of the desired product.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide is vast and diverse. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Celecoxib has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It also reduces the risk of developing Alzheimer's disease by inhibiting the production of amyloid-beta peptides, which are the main components of amyloid plaques in the brain. Additionally, Celecoxib has been shown to reduce the risk of cardiovascular disease by inhibiting platelet aggregation and reducing inflammation.
Eigenschaften
IUPAC Name |
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-9-8-11(4-7-13(9)16)15-19(17,18)12-5-2-10(14)3-6-12/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCSVSZFMRTDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

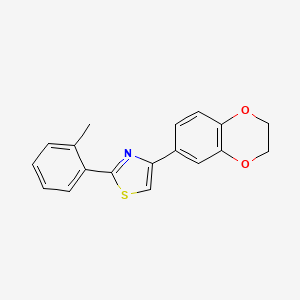
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)
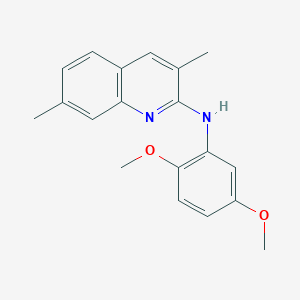
![4-{[2-(benzyloxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5796852.png)
![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)
![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5796872.png)
![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
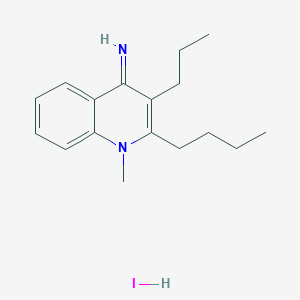
![1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline](/img/structure/B5796913.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)
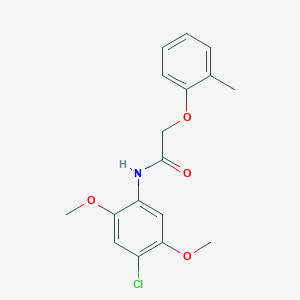
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)
